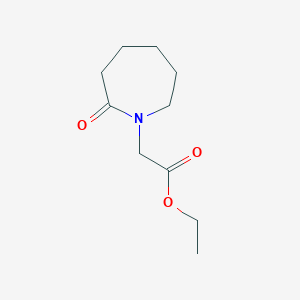

Ethyl (2-oxoazepan-1-yl)acetate

Descripción general

Descripción

Ethyl (2-oxoazepan-1-yl)acetate is a chemical compound with the CAS Number: 61516-76-5 . It has a molecular weight of 199.25 and its IUPAC name is ethyl (2-oxo-1-azepanyl)acetate . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl (2-oxoazepan-1-yl)acetate is 1S/C10H17NO3/c1-2-14-10(13)8-11-7-5-3-4-6-9(11)12/h2-8H2,1H3 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

Ethyl (2-oxoazepan-1-yl)acetate is a liquid . It has a molecular weight of 199.25 . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

-

Biotechnological Production of Ethyl Acetate by Yeasts

- Application : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception. Microbial synthesis of ethyl acetate could become an interesting alternative .

- Methods : The formation of esters as aroma compounds in food has been repeatedly reviewed. The ability of yeasts for producing larger amounts of this ester is known for a long time. In the past, this potential was mainly of scientific interest, but in the future, it could be applied to large-scale ester production from renewable raw materials .

- Results : Pichia anomala, Candida utilis, and Kluyveromyces marxianus are yeasts which convert sugar into ethyl acetate with a high yield where the latter is the most promising one .

-

Microbial Production of Ethyl Acetate

- Application : Ethyl acetate is one of the short-chain esters and widely used in the food, beverage, and solvent areas. The ethyl acetate production currently proceeds through unsustainable and energy intensive processes, which are based on natural gas and crude oil .

- Methods : Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative. In this review, the perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced .

- Results : The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .

-

Production of Ethyl Acetate from Ethanol and Acetic Acid

- Application : The paper presents a study on the performance of a conventional plant-producing ethyl acetate from ethanol and acetic acid .

- Methods : Process models were compiled in the simulator Chemcad 7. The impact of key parameters on the performance of individual installation nodes was examined by sensitivity analysis .

- Results : Three installation approaches are presented and compared: two classic with different heat duties .

-

Solvent in Chemical Reactions and Surface Cleaning

- Application : Ethyl acetate is used as a solvent in various chemical reactions. It’s also used for cleaning surfaces .

- Methods : The specific methods of application would depend on the particular chemical reaction or cleaning process. In general, ethyl acetate is chosen for its properties as a moderately polar, volatile, and non-toxic solvent .

- Results : The use of ethyl acetate can improve the efficiency of certain chemical reactions and cleaning processes .

-

Processing Coating Formulations

- Application : Ethyl acetate is used in the processing of coating formulations .

- Methods : It’s used as a solvent in the formulation of various types of coatings, including paints and varnishes .

- Results : The use of ethyl acetate can enhance the properties of these coatings, such as their drying time, gloss, and durability .

-

Extraction and Chromatographic Recovery of Pharmaceuticals

- Application : Ethyl acetate is used in the extraction and chromatographic recovery of pharmaceuticals .

- Methods : In extraction processes, ethyl acetate can be used to separate certain compounds based on their solubility. In chromatography, it can be used as a mobile phase to separate compounds based on their interactions with the stationary phase .

- Results : The use of ethyl acetate can improve the efficiency and selectivity of these processes .

Safety And Hazards

The safety information for Ethyl (2-oxoazepan-1-yl)acetate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling the compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

ethyl 2-(2-oxoazepan-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)8-11-7-5-3-4-6-9(11)12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMIQCQZFWRSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409104 | |

| Record name | ethyl (2-oxoazepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-oxoazepan-1-yl)acetate | |

CAS RN |

61516-76-5 | |

| Record name | ethyl (2-oxoazepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-oxoazepan-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)

![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)

![2-[[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366217.png)

![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)